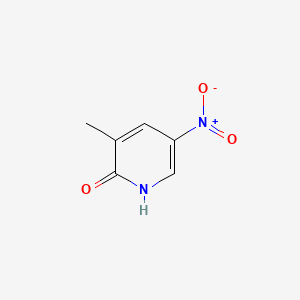

2-Hydroxy-3-methyl-5-nitropyridine

説明

Contextualizing Pyridine (B92270) Derivatives in Organic Chemistry

Pyridine and its derivatives are a class of heterocyclic aromatic compounds that play a crucial role in various scientific and industrial fields. Their applications are widespread, ranging from pharmaceuticals and agrochemicals to materials science, where they are used as dyes and in catalysis. nih.gov The versatility of the pyridine ring allows for the synthesis of a multitude of functionalized molecules with diverse biological and chemical properties. nih.gov Many drugs have been developed based on aromatic nitro compounds, and nitropyridine derivatives are no exception, exhibiting a range of biological activities. nih.gov

Significance of Hydroxylated and Nitrated Pyridines

The introduction of hydroxyl (-OH) and nitro (-NO2) groups onto the pyridine ring significantly influences the molecule's reactivity and properties. Hydroxypyridines can exist in tautomeric forms, such as the pyridone form, which affects their chemical behavior. elsevierpure.comelsevierpure.com The nitro group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the ortho and para positions. This characteristic is instrumental in synthetic chemistry. nih.gov

Nitropyridines have demonstrated a wide array of biological activities and are valuable precursors in the synthesis of bioactive molecules. nih.gov For instance, 3-hydroxy-2-nitropyridine (B88870) has been used in the synthesis of N-hydroxy-pyridoxazinone derivatives with antibacterial and antifungal properties. nih.gov Similarly, 2-chloro-5-nitropyridine (B43025) serves as a starting material for new insecticides. nih.gov The combination of hydroxyl and nitro groups, as seen in 2-Hydroxy-3-methyl-5-nitropyridine, provides a unique chemical scaffold for further functionalization.

Historical Overview of this compound Research

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a white to yellow or brown powder or crystalline solid. sigmaaldrich.comguidechem.comcymitquimica.com Its chemical structure consists of a pyridine ring substituted with a hydroxyl group at position 2, a methyl group at position 3, and a nitro group at position 5.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C6H6N2O3 | sigmaaldrich.comnih.gov |

| Molecular Weight | 154.12 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 228-232 °C | sigmaaldrich.com |

| Appearance | White to Yellow powder to crystal | guidechem.comcymitquimica.com |

| CAS Number | 21901-34-8 | sigmaaldrich.com |

Synthesis

The synthesis of this compound can be achieved through various routes. One common method involves the nitration of a corresponding pyridine derivative. For instance, the synthesis of the related compound 2-hydroxy-5-methyl-3-nitropyridine (B188116) starts from 2-amino-5-methylpyridine (B29535), which is dissolved in concentrated sulfuric acid and then treated with a mixture of concentrated nitric and sulfuric acids at elevated temperatures. prepchem.com The resulting product is then isolated and purified by recrystallization. prepchem.com

Another approach is the "one-pot" synthesis of 2-hydroxy-5-nitropyridine (B147068), which involves the nitration of 2-aminopyridine (B139424) followed by a diazotization reaction in the same reaction vessel, aiming to reduce waste and production costs. google.com

Reactivity and Chemical Behavior

The presence of both hydroxyl and nitro groups on the pyridine ring dictates the reactivity of this compound. The hydroxyl group can be converted into other functional groups. For example, it can be chlorinated using reagents like phosphorus oxybromide to yield 2-bromo-3-nitro-5-methyl pyridine. chemicalbook.com This transformation is a key step in the synthesis of more complex molecules.

A significant aspect of the chemistry of hydroxypyridines is their ability to exist in tautomeric equilibrium with their corresponding pyridone forms. elsevierpure.comelsevierpure.com In the case of 2-hydroxypyridines, the equilibrium often favors the pyridone tautomer. Computational studies on the related 2-hydroxy-5-nitropyridine suggest that the keto (pyridone) tautomer is more stable than the enol (hydroxypyridine) form. elsevierpure.comelsevierpure.com This tautomerism influences the spectroscopic properties and reactivity of the compound.

Applications in Synthesis

This compound is a valuable intermediate in organic synthesis. It serves as a building block for the creation of more complex molecules with potential biological activity. Its primary utility lies in its conversion to other substituted pyridines. For instance, it is a precursor for 2-chloro-5-methyl-3-nitropyridine, which in turn is used in the synthesis of various compounds. chemicalbook.com The downstream products of such intermediates have applications in the development of pharmaceuticals and pesticides. google.com

Spectroscopic Data

The structure of this compound and its analogs can be characterized using various spectroscopic techniques. For the related compound 2-hydroxy-5-nitropyridine, detailed analyses of its Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra have been conducted. elsevierpure.comelsevierpure.com These studies, often complemented by Density Functional Theory (DFT) calculations, help in assigning the observed spectral bands to specific vibrational modes and in confirming the predominant tautomeric form in different phases. elsevierpure.comelsevierpure.com The 1H, 13C, and 15N NMR chemical shifts are particularly useful in distinguishing between the keto and enol tautomers. elsevierpure.comelsevierpure.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 2-Amino-5-methylpyridine |

| 2-Aminopyridine |

| 2-Bromo-3-nitro-5-methyl pyridine |

| 2-Chloro-5-methyl-3-nitropyridine |

| 2-Chloro-5-nitropyridine |

| This compound |

| 2-Hydroxy-5-methyl-3-nitropyridine |

| 2-Hydroxy-5-nitropyridine |

| 3-Hydroxy-2-nitropyridine |

| N-hydroxy-pyridoxazinone |

Structure

3D Structure

特性

IUPAC Name |

3-methyl-5-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4-2-5(8(10)11)3-7-6(4)9/h2-3H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTYZBDNBMVYCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CNC1=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176314 | |

| Record name | 3-Methyl-5-nitro-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21901-34-8 | |

| Record name | 3-Methyl-5-nitro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21901-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-5-nitro-2-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021901348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21901-34-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-5-nitro-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-5-nitro-2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methyl-5-nitro-2-pyridone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PLY98DCN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 2 Hydroxy 3 Methyl 5 Nitropyridine

Classical and Contemporary Synthetic Routes

The preparation of 2-hydroxy-3-methyl-5-nitropyridine is accessible through several well-established and modern synthetic approaches. These routes typically commence from readily available pyridine (B92270) derivatives and involve sequential nitration and hydroxylation or multi-step derivatizations.

Synthesis from 2-Amino-5-methylpyridine (B29535)

A primary and direct method for synthesizing this compound starts with 2-amino-5-methylpyridine. This process involves two key transformations: nitration followed by hydroxylation.

The nitration of 2-amino-3-methylpyridine (B33374) is a critical step that introduces the nitro group onto the pyridine ring. The reaction is typically carried out in a strong acidic medium. For instance, 2-amino-3-picoline can be dissolved in concentrated sulfuric acid and cooled. A mixture of fuming nitric acid and concentrated sulfuric acid is then added dropwise while maintaining a low temperature, generally below 20°C. chemicalbook.com After the initial addition, the mixture is stirred and the temperature is carefully raised to 35-40°C. chemicalbook.com The reaction mixture is then neutralized, leading to the precipitation of the product, 2-amino-3-methyl-5-nitropyridine, which can be further purified by recrystallization. chemicalbook.com

Another approach involves dissolving 2-amino-5-methylpyridine in concentrated sulfuric acid and adding a mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction is exothermic, and the temperature is maintained at 130°C. prepchem.com The resulting solution is then poured onto ice and the pH is adjusted to 3-4 with aqueous ammonia (B1221849) to precipitate the product. prepchem.com

The regioselectivity of the nitration of 2-aminopyridine (B139424) derivatives is influenced by what is termed "electric hindrance," where repulsion between positive charges directs the incoming nitro group. sapub.org This explains why the 5-nitro isomer is often the major product in these reactions. sapub.org

| Starting Material | Reagents | Temperature | Product | Yield |

| 2-Amino-3-picoline | Concentrated H₂SO₄, Fuming HNO₃ | 0-50°C | 2-Amino-3-methyl-5-nitropyridine | 35% chemicalbook.com |

| 2-Amino-5-methylpyridine | Concentrated H₂SO₄, Concentrated HNO₃ | 130°C | 2-Hydroxy-5-methyl-3-nitropyridine (B188116) | Not specified prepchem.com |

This table summarizes the nitration conditions for the synthesis of precursors to this compound.

Following nitration, the amino group in the resulting nitropyridine derivative is converted to a hydroxyl group. A common method to achieve this is through a diazotization reaction followed by hydrolysis. For example, 2-amino-5-nitropyridine (B18323) can be treated with sodium nitrite (B80452) in an acidic solution (like hydrochloric acid) to form a diazonium salt, which is then hydrolyzed to 2-hydroxy-5-nitropyridine (B147068). orgsyn.org Another method involves the direct hydrolysis of the amino group by heating with a sodium hydroxide (B78521) solution. For instance, refluxing 2-amino-5-nitropyridine with 10% sodium hydroxide for several hours yields 2-hydroxy-5-nitropyridine upon neutralization. prepchem.com

A one-pot synthesis has also been developed where 2-aminopyridine is first nitrated in concentrated sulfuric acid, and then, without isolating the intermediate, a sodium nitrite solution is added at low temperatures (0-10°C) to perform the diazotization and subsequent hydroxylation. google.com This method offers advantages in terms of reduced waste and production costs. google.com

Modern deaminative hydroxylation techniques, while not explicitly reported for this specific compound, offer potential alternative pathways. These methods can utilize pyrylium (B1242799) tetrafluoroborate (B81430) salts in combination with hydroxamic acids under mild conditions, avoiding the use of harsh bases. nih.gov

| Starting Material | Reagents | Conditions | Product | Yield |

| 2-Amino-5-nitropyridine | 10% NaOH | Reflux (102°C), 10 hours | 2-Hydroxy-5-nitropyridine | 60% prepchem.com |

| 2-Amino-5-methylpyridine | H₂SO₄, NaNO₂ | 0-5°C then 95°C | 2-Hydroxy-5-methylpyridine | 61% orgsyn.org |

| 2-Aminopyridine | Conc. H₂SO₄, Conc. HNO₃ then NaNO₂ | Nitration: 40-50°C; Diazotization: 0-10°C | 2-Hydroxy-5-nitropyridine | Not specified google.com |

This table summarizes various hydroxylation pathways for the synthesis of hydroxypyridines.

Multi-step Synthetic Approaches

More intricate, multi-step strategies provide alternative avenues to this compound, often starting from different pyridine precursors.

The synthesis can also proceed through the derivatization of 2-chloro-3-nitropyridine (B167233). The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, especially when activated by the electron-withdrawing nitro group at the 3-position. This allows for the introduction of various functional groups. While direct hydroxylation to form the target compound from a chloro-nitro precursor is a possibility, the literature more commonly describes the conversion of the chloro group to other functionalities as part of a broader synthetic scheme. For instance, 2-chloro-5-methyl-3-nitropyridine, obtained from 2-amino-5-methylpyridine, has been used as a precursor in the synthesis of Janus kinase 2 (JAK2) inhibitors. nih.gov

The synthesis of the precursor, 2-chloro-5-nitropyridine (B43025), can be achieved by treating 2-hydroxy-5-nitropyridine with phosphorus oxychloride and phosphorus pentachloride. chemicalbook.com

A key transformation in a multi-step synthesis involves the introduction of a methyl group. The malonic ester synthesis provides a classic method for achieving this. The reaction of a 2-chloro-3-nitropyridine with the enolate of diethyl malonate results in a nucleophilic aromatic substitution, yielding diethyl 2-(3-nitropyridin-2-yl)malonate. This reaction is typically performed using a strong base like sodium hydride in a polar aprotic solvent such as DMSO or THF. The resulting malonate derivative can then undergo hydrolysis and decarboxylation to introduce a methyl group at the 2-position. askthenerd.commasterorganicchemistry.com This sequence effectively converts a 2-chloro-3-nitropyridine into a 2-methyl-3-nitropyridine (B124571) derivative, which can then be further functionalized to the target molecule.

| Reactants | Base | Solvent | Temperature | Product |

| 2-Chloro-3-nitropyridine, Diethyl malonate | Sodium hydride (NaH) | DMSO or THF | 80–100°C | Diethyl 2-(3-nitropyridin-2-yl)malonate |

This table outlines the typical conditions for the malonic ester reaction with 2-chloro-3-nitropyridine.

Hydrolysis and Decarboxylation in Acidic Medium

A key strategy for the synthesis of 2-methyl-3-nitropyridines involves the hydrolysis and decarboxylation of a malonic ester derivative in an acidic medium. mdpi.com This two-step process begins with the reaction of a 2-chloro-3-nitropyridine with a malonic ester anion, typically generated in situ from diethyl malonate and a base like potassium carbonate in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). mdpi.com The resulting substituted malonic ester is then subjected to hydrolysis and decarboxylation without purification. mdpi.com

This is commonly achieved by heating the intermediate in aqueous sulfuric acid. mdpi.comchemicalbook.com For instance, heating 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester with 20% aqueous sulfuric acid at 100°C for two hours effectively yields 2-methyl-5-nitropyridine. chemicalbook.com This method provides moderate to good yields and high purity of the final product. mdpi.com The acidic conditions facilitate the cleavage of the ester groups to carboxylic acids, followed by the removal of a carboxyl group as carbon dioxide to furnish the desired methyl group on the pyridine ring. chemistrysteps.comresearchgate.net

Table 1: Conditions for Hydrolysis and Decarboxylation

| Starting Material | Acid | Temperature | Reaction Time | Product | Yield | Reference |

| 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester | 20% aq. H₂SO₄ | 100°C | 2 hours | 2-Methyl-5-nitropyridine | 83% | chemicalbook.com |

One-Pot Synthesis Techniques for Related Nitropyridinols

One-pot synthesis offers a streamlined and efficient alternative to traditional multi-step procedures for preparing nitropyridinols, minimizing waste and saving time. google.comyoutube.com A patented one-pot method for synthesizing 2-hydroxy-5-nitropyridine from 2-aminopyridine has been developed. google.com This process involves the nitration of 2-aminopyridine with concentrated nitric acid in concentrated sulfuric acid, followed by a diazotization reaction with sodium nitrite in water, and finally, pH adjustment with ammonia to precipitate the product. google.com This approach cleverly avoids the need to isolate and purify the nitrated isomers by separating them based on acid concentration. google.com

The typical procedure involves adding 2-aminopyridine to concentrated sulfuric acid, followed by the addition of concentrated nitric acid at a controlled temperature. google.com After the nitration is complete, the reaction mixture is quenched in ice water, and an aqueous solution of sodium nitrite is added for the diazotization step. google.com Adjusting the acid concentration with ammonia water then allows for the selective precipitation and filtration of the desired 2-hydroxy-5-nitropyridine. google.com This continuous operation significantly reduces wastewater and production costs. google.com

Table 2: One-Pot Synthesis of 2-Hydroxy-5-nitropyridine

| Reagents | Solvent | Temperature | Key Steps | Yield | Reference |

| 2-Aminopyridine, Conc. H₂SO₄, Conc. HNO₃, NaNO₂, NH₃·H₂O | Water | 0-50°C | Nitration, Diazotization, pH Adjustment | 56.7% | google.com |

Green Chemistry Approaches in this compound Synthesis

While specific "green" syntheses for this compound are not extensively documented in the provided results, the principles of green chemistry are being applied to the synthesis of related pyridine derivatives. nih.gov These approaches often focus on one-pot, multi-component reactions that increase efficiency and reduce waste. nih.gov For example, the synthesis of novel pyridines has been achieved through a one-pot, four-component reaction under microwave irradiation, which is recognized as a green chemistry tool. nih.gov This method offers advantages such as shorter reaction times and better yields compared to conventional heating. nih.gov The development of such environmentally benign procedures for pyridine synthesis provides a framework for future research into greener routes for this compound. nih.govgoogle.com

Catalytic Methods in Pyridinol Synthesis

Catalytic methods play a crucial role in the synthesis of pyridines and their derivatives, offering efficient and selective routes. organic-chemistry.org While specific catalytic syntheses for this compound were not detailed, broader catalytic strategies for pyridinol synthesis are well-established. For instance, the hydrogenation of pyridines to piperidines, important building blocks, is often achieved using catalysts like rhodium on carbon or platinum oxide. rsc.org More recently, rhodium oxide (Rh₂O₃) has been shown to be an effective catalyst for the reduction of various functionalized pyridines under mild conditions. rsc.org

In the realm of pyridine functionalization, transition-metal catalysis is a key strategy. acs.org For example, palladium-catalyzed cross-coupling reactions of aryl triflates (derived from hydroxylated pyridines) with a wide array of organic nucleophiles allow for diverse functionalization. acs.org Magnetically recoverable nanocatalysts are also emerging as a sustainable option for synthesizing pyridine derivatives due to their high activity, reusability, and ease of separation. nih.gov These catalytic systems, including acidic magnetic catalysts, have been successfully employed in various pyridine-forming reactions. nih.gov

Advanced Synthetic Techniques and Their Application

Advanced synthetic techniques are continually being developed to access complex and functionalized pyridine derivatives. Photochemical methods, for instance, have been utilized for the C3 selective hydroxylation of pyridines via the valence isomerization of pyridine N-oxides. acs.org This metal-free transformation is operationally simple and compatible with a diverse range of functional groups. acs.org

Another advanced approach involves three-component ring transformations. For example, 1-methyl-3,5-dinitro-2-pyridone can react with a ketone and ammonia to produce nitropyridines that are otherwise difficult to synthesize. nih.gov This method utilizes the dinitropyridone as a safe synthetic equivalent of the unstable nitromalonaldehyde. nih.gov Furthermore, multicomponent syntheses, such as the Hantzsch 1,4-dihydropyridine (B1200194) synthesis, followed by oxidation, have been used to create substituted 5-nitropyridines. nih.gov These advanced methods showcase the ongoing innovation in pyridine chemistry, providing powerful tools for the synthesis of complex targets like this compound.

Reaction Mechanisms and Chemical Transformations of 2 Hydroxy 3 Methyl 5 Nitropyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic Aromatic Substitution (SEAr) is a hallmark reaction for many aromatic systems, such as benzene. However, pyridine itself undergoes these reactions much more slowly than benzene. wikipedia.org This reduced reactivity is due to the electronegative nitrogen atom, which deactivates the ring towards attack by electrophiles. Furthermore, under the acidic conditions typical for many SEAr reactions (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated, creating a pyridinium (B92312) ion. wikipedia.org This positive charge further deactivates the ring, making electrophilic attack exceedingly difficult.

In 2-hydroxy-3-methyl-5-nitropyridine, the ring is even more deactivated by the presence of the strongly electron-withdrawing nitro group (-NO₂). While the hydroxyl (-OH) and methyl (-CH₃) groups are typically activating for SEAr, their influence is generally insufficient to overcome the combined deactivating effects of the ring nitrogen and the nitro group.

The directing effects of the substituents are as follows:

-OH group (at C2): Activating, ortho-, para-director.

-CH₃ group (at C3): Weakly activating, ortho-, para-director.

-NO₂ group (at C5): Deactivating, meta-director.

An electrophile would preferentially be directed to the C4 and C6 positions by the activating hydroxyl and methyl groups. However, due to the profound deactivation of the ring, direct electrophilic aromatic substitution on this compound is generally considered improbable under standard conditions. wikipedia.org Alternative strategies, such as pre-oxidation to the corresponding N-oxide, can sometimes facilitate electrophilic substitution on the pyridine ring, as the N-oxide is more reactive than pyridine itself. wikipedia.org

| Substituent | Position | Electronic Effect | Influence on Electrophilic Aromatic Substitution (SEAr) | Influence on Nucleophilic Aromatic Substitution (SNAr) |

|---|---|---|---|---|

| Ring Nitrogen | N1 | Electron-withdrawing | Strong Deactivation | Activation |

| Hydroxyl (-OH) | C2 | Electron-donating | Activation, ortho/para-directing | Deactivation |

| Methyl (-CH₃) | C3 | Electron-donating | Weak Activation, ortho/para-directing | Weak Deactivation |

| Nitro (-NO₂) | C5 | Electron-withdrawing | Strong Deactivation, meta-directing | Strong Activation, ortho/para-directing |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Given its electron-deficient nature, the this compound ring is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). masterorganicchemistry.com In this type of reaction, a nucleophile attacks the electron-poor aromatic ring, leading to the substitution of a leaving group. youtube.com The presence of the strong electron-withdrawing nitro group at the C5 position is crucial, as it activates the ring for nucleophilic attack, particularly at the ortho (C4, C6) and para (C2) positions relative to itself. masterorganicchemistry.com

The general mechanism involves two steps:

Addition: The nucleophile attacks an electron-deficient carbon atom of the pyridine ring, forming a resonance-stabilized, negatively charged intermediate known as a σ-complex or Meisenheimer adduct. organic-chemistry.org This step temporarily disrupts the ring's aromaticity. youtube.com

Elimination: The leaving group departs, and the aromaticity of the ring is restored. masterorganicchemistry.com

For SNAr to occur, a suitable leaving group must be present at the position of attack. In this compound, the hydroxyl group at C2 could potentially act as a leaving group. However, a more common pathway in highly nitrated pyridines involves the displacement of the nitro group itself or the substitution of a hydrogen atom via the Vicarious Nucleophilic Substitution (VNS) mechanism.

Reactions of nitropyridines with sulfur-based nucleophiles, such as thiolate anions, proceed readily via the SNAr mechanism. mdpi.com Research on related 2-methyl- and 2-styryl-3-nitropyridines has shown that these compounds react smoothly with thiolate anions to yield substitution products. mdpi.com A key finding in these reactions is that the nitro group is an excellent leaving group and is often displaced by the incoming sulfur nucleophile. mdpi.com

For this compound, a reaction with a potent S-nucleophile like sodium thiophenoxide could therefore lead to the substitution of the nitro group at the C5 position. The attack of the thiolate would form a Meisenheimer-type intermediate, followed by the elimination of the nitrite (B80452) ion (NO₂⁻) to yield 5-(phenylthio)-3-methylpyridin-2-ol. The regioselectivity of such reactions can be influenced by both the electronic effects of the vinyl moiety and the steric properties of the thiol. mdpi.com

A particularly powerful method for the functionalization of electron-deficient aromatics like nitropyridines is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. organic-chemistry.orgacs.org This reaction allows for the direct replacement of a hydrogen atom ortho or para to a nitro group with a substituent originating from a nucleophile. organic-chemistry.org The VNS reaction utilizes a carbanion that bears a leaving group at the nucleophilic carbon atom (e.g., from chloromethyl phenyl sulfone). organic-chemistry.org

The mechanism for VNS on nitropyridines proceeds through distinct steps. nih.gov

The first step is the addition of the carbanion (generated by deprotonating an active methylene (B1212753) compound with a strong base) to an electron-deficient carbon of the nitropyridine ring. nih.gov This addition preferentially occurs at a position bearing a hydrogen atom that is ortho or para to the activating nitro group. organic-chemistry.org This leads to the formation of a stable, often colored, anionic σ-complex, also known as a Meisenheimer-type adduct. organic-chemistry.orgnih.gov In the case of this compound, the nucleophile would attack either the C4 or C6 position.

The formed Meisenheimer adduct is not the final product. In the second step, a base induces a β-elimination of the leaving group from the newly attached substituent. nih.gov For instance, if an alkyl phenyl sulfone is used as the carbanion precursor, the adduct eliminates sulfinic acid (PhSO₂H) to form the anion of the final alkylated product. nih.gov A subsequent acidic workup protonates this anion to yield the neutral, substituted nitropyridine. This process effectively achieves a net C-H functionalization. nih.gov

| Nitroarene Substrate | Carbanion Precursor | Base | Product(s) | Reference |

|---|---|---|---|---|

| 3-Nitropyridine | Methyl Phenyl Sulfone | KHMDS | 4-Methyl-3-nitropyridine, 2-Methyl-3-nitropyridine (B124571) | nih.gov |

| 3-Nitropyridine | Ethyl Phenyl Sulfone | KHMDS | 4-Ethyl-3-nitropyridine, 2-Ethyl-3-nitropyridine | nih.gov |

| 3-Chloro-5-nitropyridine | Isobutyl Phenyl Sulfone | KHMDS | 2-Isobutyl-3-chloro-5-nitropyridine | nih.gov |

| 3-Nitropyridine | Neopentyl Methanesulfonate | KHMDS | 4-Neopentyl-3-nitropyridine | nih.gov |

The regioselectivity of VNS reactions—that is, which hydrogen atom is replaced—is governed by a combination of steric and electronic factors. nih.govnih.gov

Electronic Effects: The powerful electron-withdrawing nitro group is the primary director, activating the ortho (C4, C6) and para (C2) positions for nucleophilic attack. The hydroxyl group at C2 and the methyl group at C3, being electron-donating, slightly counteract this activation but their effect is secondary to that of the nitro group.

Steric Effects: The existing substituents on the pyridine ring can sterically hinder the approach of the incoming nucleophile. nih.gov In this compound, the C4 position is flanked by the methyl group at C3 and the nitro group at C5. The C6 position, adjacent only to the nitro group and the ring nitrogen, is comparatively less sterically encumbered. Therefore, for a bulky nucleophile, attack at the C6 position would likely be favored over attack at the C4 position. Studies on related systems have shown that steric hindrance can be a decisive factor in determining the outcome of such reactions. nih.govnih.gov For instance, in some cases, significant steric hindrance may inhibit the β-elimination step, leading to the isolation of the protonated Meisenheimer-type adduct instead of the final VNS product. nih.gov

Vicarious Nucleophilic Substitution (VNS) in Nitropyridines

Reduction of the Nitro Group to Amine Functionality

The reduction of the nitro group on an aromatic ring to an amine is a fundamental and widely used transformation in organic synthesis. For this compound, this conversion yields the valuable intermediate 5-amino-3-methylpyridin-2-ol. A variety of reducing agents and conditions can be employed to achieve this transformation, with the choice often depending on the presence of other functional groups and the desired selectivity. wikipedia.orgcommonorganicchemistry.comorganic-chemistry.org

Common methods for the reduction of aromatic nitro compounds that are applicable to this compound include:

Catalytic Hydrogenation: This is often the method of choice due to clean reactions and high yields. commonorganicchemistry.com Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is highly effective. wikipedia.orgcommonorganicchemistry.com This method is generally compatible with a range of functional groups, although care must be taken as some catalysts can also reduce other groups or cause dehalogenation if applicable. commonorganicchemistry.com

Metal-Acid Systems: The use of a metal in an acidic medium is a classic and reliable method. commonorganicchemistry.com Common combinations include iron (Fe) in acetic acid or with ammonium (B1175870) chloride, tin (Sn) or stannous chloride (SnCl₂) in hydrochloric acid (HCl), and zinc (Zn) in acidic conditions. wikipedia.orgcommonorganicchemistry.com These methods are particularly useful due to their mildness and tolerance of other reducible functional groups. commonorganicchemistry.com

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can be used for the reduction of nitro groups. wikipedia.orgresearchgate.net These reagents can sometimes offer chemoselectivity, for instance, selectively reducing one nitro group in a dinitro-substituted compound. commonorganicchemistry.com

The resulting product, 5-amino-3-methylpyridin-2-ol, is a useful building block in the synthesis of more complex molecules, particularly in the fields of medicinal and materials chemistry.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Conditions | Notes |

|---|---|---|

| H₂ / Pd/C | Methanol or Ethanol, Room Temp. | A widely used, efficient method. commonorganicchemistry.com |

| Raney Nickel | Methanol or Ethanol, Room Temp. | Useful when dehalogenation is a concern. commonorganicchemistry.com |

| Fe / HCl or NH₄Cl | Aqueous/Alcoholic solution, Heat | A classic, cost-effective method. wikipedia.org |

| SnCl₂ ⋅ 2H₂O | Ethanol, Reflux | A mild and selective reducing agent. commonorganicchemistry.comresearchgate.net |

| Zn / Acetic Acid | Acetic Acid, Room Temp. | Provides mild reduction conditions. commonorganicchemistry.com |

| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol, Heat | A useful alternative when acidic conditions are not suitable. researchgate.net |

Derivatization of the Hydroxyl Group

The hydroxyl group at the C2 position of this compound exists in tautomeric equilibrium with its corresponding pyridone form, 3-methyl-5-nitro-2(1H)-pyridinone. This hydroxyl group can undergo several common derivatization reactions, enhancing the compound's utility as a synthetic intermediate. These reactions typically involve converting the hydroxyl group into an ether or an ester.

Etherification (O-Alkylation): The formation of an ether can be achieved through reactions like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide, ethyl bromide).

Esterification (O-Acylation): The hydroxyl group can be converted into an ester by reacting it with an acylating agent. Common reagents for this transformation include acyl chlorides or acid anhydrides in the presence of a base like pyridine or triethylamine. For example, reaction with acetyl chloride or acetic anhydride (B1165640) would yield 3-methyl-5-nitro-2-pyridyl acetate. While specific examples for this exact molecule are not prevalent in readily available literature, these are standard and predictable transformations for phenolic hydroxyl groups.

Transformations Involving the Methyl Group

The methyl group at the C3 position offers another site for chemical modification, although it is generally less reactive than the nitro and hydroxyl groups. The reactivity of the methyl group can be influenced by the electronic nature of the pyridine ring. The presence of the electron-withdrawing nitro group can increase the acidity of the methyl protons, making certain reactions more feasible. mdpi.com

Halogenation: Free-radical halogenation can occur at the methyl group. libretexts.orglibretexts.org This reaction is typically initiated by UV light or a radical initiator and involves the substitution of one or more hydrogen atoms of the methyl group with a halogen (e.g., chlorine or bromine). libretexts.orglibretexts.org For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide could yield 2-hydroxy-3-(bromomethyl)-5-nitropyridine. When chlorinating methylpyridines, the methyl group is often chlorinated first. youtube.com

Oxidation: The methyl group can be oxidized to other functional groups such as an aldehyde or a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can achieve this transformation. The oxidation of a methyl group on a pyridine ring to a carboxylic acid is a known process in synthetic chemistry. rsc.org

Condensation Reactions: Due to the activating effect of the nitro group, the methyl group's protons are somewhat acidic. This allows the compound to participate in condensation reactions with aldehydes under basic conditions, similar to the Knoevenagel condensation. mdpi.com This reaction would lead to the formation of a styryl-type derivative.

Photochemical and Electrochemical Reactions of Nitropyridines

The study of photochemical and electrochemical reactions provides insight into the behavior of molecules under specific energy inputs.

Photochemical Reactions: Nitropyridines, upon absorption of UV light, can undergo various transformations. The excited state of the molecule can lead to rearrangements or reactions with other molecules. For related aromatic N-oxides, photochemical reactions are proposed to proceed through high-energy intermediates like oxaziridines, which can then rearrange to other products. wur.nl While specific studies on this compound are not widely documented, it is plausible that irradiation could lead to rearrangements or reactions involving the nitro group, potentially leading to its reduction or migration.

Electrochemical Reactions: The electrochemical reduction of nitroaromatic compounds is a well-studied area. nih.govrsc.org Depending on the electrode material, solvent, and applied potential, the nitro group can be selectively reduced to different functionalities. rsc.org

Under controlled conditions, the nitro group can be reduced in a stepwise manner. The initial four-electron reduction typically yields a hydroxylamine (B1172632) derivative (e.g., 2-hydroxy-5-(hydroxyamino)-3-methylpyridine). nih.gov

A subsequent two-electron reduction can then convert the hydroxylamine to the corresponding amine (5-amino-3-methylpyridin-2-ol). nih.gov

In some cases, dimeric products such as azo or azoxy compounds can also be formed. rsc.org Electrochemical methods offer a "green" alternative to chemical reagents, as they use electrons to drive the reaction. rsc.org

Computational Chemistry and Spectroscopic Characterization

Quantum Chemical Studies of 2-Hydroxy-3-methyl-5-nitropyridine

Hartree-Fock (HF) Calculations

Hartree-Fock (HF) is an ab initio computational method used in quantum chemistry to approximate the ground-state wave function and energy of a multi-electron system. arxiv.org This method is fundamental for obtaining information about molecular geometry, electronic structure, and other properties.

For pyridine (B92270) derivatives, HF calculations, often used alongside more advanced methods like Density Functional Theory (DFT), serve to predict optimized molecular structures, bond lengths, and bond angles in the gaseous phase. researchgate.net In a computational study on the closely related isomer, 2-hydroxy-5-methyl-3-nitropyridine (B188116), both HF and DFT methods were employed to investigate its molecular structure and vibrational spectra. researchgate.net Such calculations determined that both methods provided consistent data for the geometric parameters of the molecule. researchgate.net These theoretical calculations are crucial for creating a foundational model of the molecule's structure, which is then used to interpret experimental spectroscopic data. researchgate.net

Advanced Spectroscopic Investigations

Spectroscopic techniques are indispensable for characterizing the structure and bonding within a molecule. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its vibrational modes and the chemical environment of its atoms can be obtained.

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The primary methods used are Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, which provide complementary information about the molecular vibrations. youtube.com

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. youtube.com The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different functional groups.

While a specific, published FTIR spectrum for this compound is not available, analysis of the related isomer 2-hydroxy-5-methyl-3-nitropyridine provides an illustrative example of the expected vibrational bands. Key functional groups such as the hydroxyl (-OH), methyl (-CH₃), and nitro (-NO₂) groups, along with the pyridine ring vibrations, give rise to characteristic peaks. For instance, the O-H stretching vibration is typically observed as a broad band, while the asymmetric and symmetric stretching vibrations of the NO₂ group appear at distinct frequencies.

Illustrative FTIR Data for the Isomer 2-Hydroxy-5-methyl-3-nitropyridine

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3355 | Strong | O-H Stretching |

| 1620 | Very Strong | C=C Stretching |

| 1580 | Very Strong, Sharp | NO₂ Asymmetric Stretching |

| 1350 | Very Strong | NO₂ Symmetric Stretching |

| 1296 | Very Strong | C-CH₃ Stretching |

| 1235 | Medium | O-H In-plane Bending |

This table is based on data for the related isomer 2-hydroxy-5-methyl-3-nitropyridine and is for illustrative purposes only. Data sourced from .

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic laser light. youtube.com Vibrational modes that involve a change in molecular polarizability are Raman-active. This technique is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum.

Similar to the FTIR data, a published FT-Raman spectrum for this compound is not readily found. However, studies on its isomer, 2-hydroxy-5-methyl-3-nitropyridine, demonstrate the utility of Raman spectroscopy. The symmetric stretching of the nitro group, for example, typically produces a strong Raman signal.

Illustrative FT-Raman Data for the Isomer 2-Hydroxy-5-methyl-3-nitropyridine

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3356 | Medium | O-H Stretching |

| 1620 | Strong | C=C Stretching |

| 1575 | Strong | NO₂ Asymmetric Stretching |

| 1350 | Very Strong | NO₂ Symmetric Stretching |

| 1295 | Strong | C-CH₃ Stretching |

| 840 | Very Strong | Ring Breathing |

This table is based on data for the related isomer 2-hydroxy-5-methyl-3-nitropyridine and is for illustrative purposes only. Data sourced from .

A definitive assignment of the observed vibrational bands in FTIR and FT-Raman spectra to specific molecular motions can be complex, as different vibrations can mix. Potential Energy Distribution (PED) analysis is a computational tool used to overcome this challenge. PED calculations quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. nih.govresearchgate.net

This analysis is typically performed using the force field data obtained from quantum chemical calculations (such as DFT). researchgate.net For substituted pyridines, PED analysis has been crucial for accurately assigning complex vibrational spectra, ensuring that experimental bands are correctly correlated with their theoretical counterparts. nih.gov For example, in a study of 5-bromo-2-nitropyridine, PED analysis provided a detailed interpretation of the infrared and Raman spectra based on calculated potential energy distributions. nih.gov

NMR spectroscopy is a powerful technique that provides detailed information about the atomic structure of a molecule by probing the magnetic properties of atomic nuclei. For an organic molecule like this compound, ¹H and ¹³C NMR are the most important variants. They reveal the connectivity and chemical environment of the hydrogen and carbon atoms, respectively.

Although specific, peer-reviewed NMR data for this compound is not available in the searched literature, the expected spectral features can be predicted based on its structure. The ¹H NMR spectrum would show distinct signals for the two aromatic protons on the pyridine ring, a signal for the methyl group protons, and potentially a broad signal for the hydroxyl proton, the observability of which depends on the solvent and concentration. The ¹³C NMR spectrum would show six distinct signals, corresponding to the six carbon atoms in the molecule, each with a chemical shift dependent on its electronic environment. Studies on related hydrazone derivatives of nitropyridines have utilized detailed 1D and 2D NMR spectroscopy to confirm their complex structures. mdpi.com

Expected ¹H and ¹³C NMR Environments for this compound

| Nucleus | Chemical Environment | Expected Number of Signals |

| ¹H | Aromatic (C4-H, C6-H) | 2 |

| Methyl (C-CH₃) | 1 | |

| Hydroxyl (O-H) | 1 (may be broad or exchangeable) | |

| ¹³C | Pyridine Ring Carbons (C2, C3, C4, C5, C6) | 5 |

| Methyl Carbon (-CH₃) | 1 |

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is a key technique for probing the electronic transitions within a molecule. For this compound, the electronic absorption spectrum is characterized by transitions involving the pyridine ring and its substituents.

Experimental studies have recorded the electronic spectra of this compound in the 185-350 nm region. materialsciencejournal.org The absorption bands observed in this range are attributed to π → π* and n → π* electronic transitions. The solvent environment can influence the position and intensity of these absorption bands. Studies in different polar solvents, such as ethanol, methanol, and water, have shown shifts in the absorption maxima, indicating the sensitivity of the electronic structure to the surrounding medium. materialsciencejournal.org

| Solvent | Absorption Maximum (λmax) |

| Ethanol | Data not available in search results |

| Methanol | Data not available in search results |

| Water | Data not available in search results |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. cecam.org It is an extension of Density Functional Theory (DFT) that can describe the response of electrons to a time-dependent electromagnetic field, such as light. cecam.org By calculating the excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis spectrum, providing insights into the nature of the electronic transitions. cecam.org

For molecules like this compound, TD-DFT calculations, often performed with functionals like B3LYP, can help assign the experimentally observed absorption bands to specific electronic transitions, such as those from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). While specific TD-DFT studies focused solely on the electronic absorption of this compound were not found in the search results, computational studies on this molecule have utilized DFT for geometry optimization, which is a prerequisite for accurate TD-DFT calculations. researchgate.net

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, obtaining single crystals of sufficient quality for X-ray diffraction can be challenging.

Direct crystallographic data for this compound was not available in the provided search results. This may suggest difficulties in crystallizing this compound directly. However, the crystal structure of a closely related derivative, 2-Chloro-5-methyl-3-nitropyridine, has been determined. nih.gov This derivative is synthesized from this compound, and its crystallographic data provides valuable insights into the likely solid-state packing and intermolecular interactions. nih.govresearchgate.net

The crystal structure of 2-Chloro-5-methyl-3-nitropyridine was solved and refined, revealing the following crystallographic parameters: nih.govresearchgate.net

| Parameter | 2-Chloro-5-methyl-3-nitropyridine |

| Crystal System | Orthorhombic nih.govresearchgate.net |

| Space Group | Pna2₁ nih.govresearchgate.net |

| a (Å) | 21.435 (6) nih.gov |

| b (Å) | 8.151 (2) nih.gov |

| c (Å) | 8.494 (2) nih.gov |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1484.0 (7) nih.gov |

| Z | 8 nih.gov |

The analysis of the crystal structure of this derivative shows the planarity of the pyridine ring and the orientation of the nitro and methyl groups. Intermolecular interactions, such as C—H···O hydrogen bonds, are responsible for stabilizing the crystal packing. researchgate.net This information allows for a reasonable approximation of the solid-state behavior of the parent compound, this compound. Further crystallographic studies on other derivatives, such as 5-(2-Hydroxy-5-methoxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one, also contribute to understanding the structural possibilities of this class of compounds. researchgate.net

Applications in Advanced Materials and Chemical Intermediates

Role as a Synthetic Intermediate in Organic Synthesis

The structure of 2-Hydroxy-3-methyl-5-nitropyridine, featuring a pyridine (B92270) ring substituted with hydroxyl, methyl, and nitro groups, makes it a valuable intermediate in organic synthesis. guidechem.com The reactivity of these functional groups allows for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

This compound serves as a crucial starting material in the development of new pharmaceutical and agrochemical products. guidechem.com The nitropyridine scaffold is a key structural motif found in many biologically active molecules. nih.gov For instance, derivatives of nitropyridines have been utilized in the synthesis of potent inhibitors for enzymes like Janus kinase 2 (JAK2), which are implicated in various diseases. nih.gov The process can involve the transformation of the nitro group and substitution at other positions on the pyridine ring to create novel drug candidates. nih.gov Furthermore, certain nitropyridine derivatives have been investigated for their potential as insecticides. nih.gov The downstream product, 2-chloro-5-nitropyridine (B43025), which can be synthesized from 2-hydroxy-5-nitropyridine (B147068), is an important intermediate for preparing various medicines and pesticides, including the antimalarial drug pyronaridine (B1678541) and the fungicide cyprodinil. google.com

| Application Area | Examples of Derived Compounds/Targets |

| Pharmaceuticals | Janus kinase 2 (JAK2) inhibitors, Antimalarial drugs (e.g., pyronaridine), Antibiotics nih.govgoogle.com |

| Agrochemicals | Fungicides (e.g., cyprodinil), Insecticides nih.govgoogle.com |

Heterocyclic compounds are fundamental in organic chemistry and medicinal chemistry due to their prevalence in natural products and synthetic drugs. sigmaaldrich.com this compound is a prime example of a heterocyclic building block. cymitquimica.com Its structure allows for further chemical modifications, leading to the synthesis of a diverse range of more complex heterocyclic systems. mdpi.com For example, the nitro group can be reduced to an amino group, which can then undergo various reactions such as acylation to introduce new functionalities. nih.gov This versatility makes it a key component in the synthetic chemist's toolbox for creating novel molecular structures with desired properties.

Applications in Dyes and Pigments Production

The structural features of this compound, particularly the presence of the nitro group and the aromatic pyridine ring, are chromophoric in nature. This suggests its potential utility in the synthesis of dyes and pigments. The reduction of the nitro group to an amino group is a common step in the production of azo dyes, which are a large and important class of colorants.

Potential in Organic Electronic Devices and Catalysts

The exploration of organic molecules for applications in electronic devices is a rapidly growing field. While specific research on this compound in this area is emerging, related nitropyridine structures have been investigated for their electronic properties. The electron-withdrawing nature of the nitro group can influence the electronic characteristics of the molecule, making it a candidate for use in organic semiconductors or as a component in charge-transfer complexes. Additionally, some sources suggest its potential in the field of catalysis, although detailed research findings are still developing. guidechem.com

Coordination Chemistry and Ligand Design

The pyridine nitrogen and the hydroxyl oxygen of this compound provide potential coordination sites for metal ions, making it an interesting ligand in the field of coordination chemistry.

Energy Transfer Processes in Lanthanide Complexes

The use of organic ligands to sensitize lanthanide ion luminescence is a well-established principle in coordination chemistry. These organic molecules, often referred to as "antennas," absorb light and transfer the energy to the lanthanide ion, which then emits light with its characteristic narrow emission bands. This process, known as the "antenna effect," overcomes the typically low absorption coefficients of lanthanide ions. The efficiency of this intramolecular energy transfer is highly dependent on the energy levels of the ligand's triplet state relative to the emissive energy level of the lanthanide ion.

Various pyridine derivatives have been successfully employed as ligands in luminescent lanthanide complexes. For example, ligands like 2,2'-bipyridine-N,N'-dioxide and 5-nitro-1,10-phenanthroline (B1664666) have been shown to effectively sensitize the luminescence of lanthanide ions such as Eu³⁺, Tb³⁺, and Sm³⁺. nih.govresearchgate.net The introduction of a nitro group, as seen in 5-nitro-1,10-phenanthroline, can influence the ligand's triplet state energy, thereby affecting the energy transfer efficiency to different lanthanide ions. researchgate.net

However, a specific investigation into This compound as a ligand for lanthanide complexes and its role in energy transfer processes has not been reported in the available scientific literature. Consequently, no data on its triplet state energy, the luminescence properties of its potential lanthanide complexes, or the efficiency of energy transfer to specific lanthanide ions could be found.

Supramolecular Chemistry

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. The design and synthesis of molecules that can self-assemble into larger, well-defined structures is a key aspect of this field. Pyridine-containing molecules are frequently used as building blocks in supramolecular chemistry due to the directional nature of the nitrogen lone pair, which can participate in hydrogen bonding and metal coordination.

For instance, lanthanide complexes with ligands such as 2,2′-bipyridine-6,6′-dicarboxylic acid can form intricate three-dimensional supramolecular structures through hydrogen bonding. nih.gov These structures can exhibit interesting properties, including luminescence and magnetism. nih.gov

Despite the prevalence of pyridine derivatives in supramolecular chemistry, the search for scientific literature did not yield any studies on the use of This compound in the formation of supramolecular assemblies. There is no information available regarding its potential to form specific supramolecular architectures through self-assembly or in combination with other molecular components.

Biological Activities and Structure Activity Relationship Sar Studies

General Overview of Pyridine (B92270) Biological Activities

Pyridine, a fundamental nitrogen-containing heterocyclic aromatic compound, is a cornerstone in medicinal chemistry and drug design. nih.govresearchgate.net Its unique properties, including basicity, water solubility, stability, and the ability to form hydrogen bonds, make it a valuable scaffold for developing new therapeutic agents. ajrconline.org The pyridine ring is a common feature in many FDA-approved drugs and natural products, such as vitamins and coenzymes. nih.gov

Pyridine derivatives exhibit a vast spectrum of pharmacological activities. These include, but are not limited to:

Antimicrobial and Antifungal: Many pyridine-containing compounds show significant activity against various bacteria and fungi. researchgate.net For example, sulfapyridine (B1682706) is a well-known antibacterial drug.

Antiviral: Certain pyridine derivatives have been identified as potent antiviral agents. nih.gov

Antitumor: The pyridine structure is integral to numerous anticancer agents that can inhibit cancer cell proliferation and induce apoptosis. nih.govresearchgate.net

Anti-inflammatory: Compounds incorporating the pyridine nucleus have demonstrated anti-inflammatory properties. nih.govresearchgate.net

Antimalarial and Antiparasitic: Pyridine derivatives have been effective against malaria and other parasitic infections like leishmaniasis. nih.gov

Neurological and Cardiovascular: The scaffold is found in drugs targeting Alzheimer's disease, epilepsy, and cardiovascular conditions due to effects like vasodilation. nih.govresearchgate.net

The versatility of the pyridine ring allows it to act as a bioisostere for other chemical groups, enhancing the pharmacokinetic properties of lead molecules. This strategic incorporation is a key tactic in drug discovery to optimize solubility and bioavailability. ajrconline.org

Structure-Activity Relationship (SAR) Studies on 2-Hydroxy-3-methyl-5-nitropyridine Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds to enhance their therapeutic efficacy. For pyridine derivatives, these studies have revealed key structural features that govern their biological activity.

The biological effects of pyridine derivatives are highly dependent on the nature and position of substituents on the pyridine ring.

General SAR findings for antiproliferative activity in pyridine derivatives indicate that the presence of hydroxyl (-OH), methoxy (B1213986) (-OMe), carbonyl (-C=O), and amino (-NH2) groups tends to enhance biological efficacy. nih.gov Conversely, the addition of bulky groups or halogen atoms often leads to a decrease in activity. nih.gov

In a study focused on hydrazone derivatives synthesized from a structurally similar compound, ethyl 2-methyl-5-nitro-6-phenylnicotinate, modifications led to compounds with varying levels of antibacterial and antifungal activity. mdpi.com The introduction of different aldehyde-derived moieties to the hydrazide core resulted in a range of biological responses, highlighting the sensitivity of the pyridine scaffold to substituent changes.

Table 1: Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide Derivatives This table is generated based on data for structurally related compounds to illustrate the impact of substituent modification.

Source: Adapted from research on nicotinohydrazide-based hydrazones. mdpi.com

| Compound Derivative | Modification | Observed Biological Activity |

| Parent Hydrazide | - | Baseline |

| Hydrazone 7 | Addition of a 2-carboxybenzylidene group | Antibacterial and Antifungal activity |

| Hydrazone with 3-hydroxy-4-methoxybenzylidene | Addition of a vanillin-derived group | Antibacterial and Antifungal activity |

Studies on other pyridine-related structures, such as 2-phenoxybenzamides, have also shown that the position of substituents dramatically influences activity. For instance, moving a substituent from a meta to a para position on an associated aniline (B41778) ring resulted in a significant increase in antiplasmodial activity. mdpi.com This underscores the principle that both the type and location of a functional group are critical determinants of a molecule's biological function.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. nih.gov While the parent molecule this compound is not chiral, its derivatives can be, leading to stereoisomers with potentially different biological effects. The interaction of a drug with its biological target, such as an enzyme or receptor, is often highly stereospecific. nih.gov

Research on chiral natural compounds shows they are typically biosynthesized as a single, pure enantiomer, and this specific configuration is crucial for their action. nih.gov For many classes of compounds, stereochemistry is a key driver for both potency and pharmacokinetics. nih.gov In some cases, different stereoisomers of a drug can have vastly different or even opposing effects.

For example, in studies of the antimalarial agent 3-Br-acivicin and its derivatives, only the isomers with a specific stereochemistry, (5S, αS), showed significant activity against Plasmodium falciparum. nih.gov This suggests that a stereoselective uptake mechanism, likely an L-amino acid transport system, is responsible for the enhanced biological activity of the "natural" isomers. nih.gov

Mechanistic Investigations of Biological Action

The compound this compound and its derivatives are believed to exert their biological effects through various mechanisms. It has been noted for its potential as a building block in the synthesis of other compounds, including those with biological inhibitory functions. chemicalbook.com

One of the noted applications is in the preparation of proteasome inhibitors. chemicalbook.com The proteasome is a large protein complex that degrades unneeded or damaged proteins, and its inhibition is a key mechanism in some cancer therapies. By blocking the proteasome, these inhibitors can trigger apoptosis (programmed cell death) in cancer cells.

Additionally, the broader class of nitropyridine compounds has been investigated for antimicrobial and antifungal properties. guidechem.com The mechanism for this activity often involves interference with essential cellular processes in the microbes, although the specific pathways for this particular compound are not fully elucidated in the provided search results.

Role in Enzyme Inhibition and Modulation (e.g., Topoisomerase IIα)

Enzyme inhibition is a common mechanism of action for many therapeutic agents. While there is no direct evidence in the search results linking this compound specifically to Topoisomerase IIα inhibition, its role as a precursor for proteasome inhibitors points to a clear function in enzyme modulation. chemicalbook.com

Furthermore, other pyridine-containing derivatives have been identified as potent inhibitors of Topoisomerase IIα. nih.govnih.gov Topoisomerase IIα is an essential enzyme that plays a critical role in DNA replication, chromosome segregation, and condensation. nih.gov Its inhibition blocks the cell cycle and leads to cell death, making it a valuable target for anticancer drugs like mitoxantrone. nih.gov A podophyllotoxin (B1678966) derivative with a pyridine moiety was also shown to exert catalytic inhibition of topoisomerase IIα. nih.gov

Given that the pyridine scaffold is present in known topoisomerase inhibitors and that this compound is used to synthesize other biological inhibitors, it is plausible that its derivatives could be explored for such activities.

Environmental Fate and Degradation Studies

Biodegradation Pathways in Environmental Systems

The biodegradation of 2-Hydroxy-3-methyl-5-nitropyridine is anticipated to be primarily carried out by microbial populations in soil and aquatic environments. While specific studies on this exact compound are limited, the degradation pathways can be inferred from research on related pyridine (B92270) derivatives.

Pyridine and its derivatives are known to be degraded by a wide range of bacteria, including species of Arthrobacter, Nocardia, Bacillus, Pseudomonas, and Rhodococcus. nih.govresearchgate.net The biodegradability of pyridine compounds is highly dependent on the nature and position of the substituents on the pyridine ring. researchgate.net Generally, hydroxypyridines and pyridinecarboxylic acids are more readily degraded than other derivatives like chloropyridines or methylpyridines. nih.gov

The microbial degradation of pyridine compounds typically proceeds through the formation of hydroxylated intermediates. researchgate.net For instance, many pyridine derivatives are eventually converted to 2,5-dihydroxypyridine (B106003) (2,5-DHP), which serves as a central intermediate in several degradation pathways. researchgate.net From there, the ring is cleaved, leading to the formation of simpler molecules that can be utilized by the microorganisms for growth and energy. researchgate.net

The initial step in the breakdown of many pyridine derivatives involves hydroxylation, a reaction catalyzed by monooxygenase or dioxygenase enzymes. researchgate.net In the case of 2-hydroxypyridine (B17775), some bacteria, like Burkholderia sp. strain MAK1, utilize a 2-hydroxypyridine 5-monooxygenase to convert it into 2,5-dihydroxypyridine. nih.gov This enzyme is a soluble diiron monooxygenase encoded by the hpd gene cluster. nih.gov

Another key degradation route is the maleamate (B1239421) pathway, which has been observed in the metabolism of 2-hydroxypyridine and 3-hydroxypyridine (B118123) by Achromobacter sp. researchgate.net This pathway involves the conversion of 2,5-dihydroxypyridine to maleamate, which is then further metabolized. researchgate.net

For nitropyridines, the nitro group introduces an additional site for microbial transformation. Under anaerobic conditions, the nitro group can be reduced to an amino group. nih.gov For example, a newly isolated denitrifying bacterium, strain pF6, has been shown to degrade pyridine under both aerobic and anaerobic conditions, with the degradation pathway likely involving N-C-2 ring cleavage. nih.govnih.gov

Given the structure of this compound, its biodegradation is likely to involve a combination of these pathways. The hydroxyl group at the 2-position may direct initial enzymatic attack, potentially leading to further hydroxylation. The nitro group at the 5-position could undergo reduction, particularly in anaerobic or anoxic environments. The methyl group at the 3-position may also influence the rate and pathway of degradation.

Table 1: Key Enzymes and Pathways in the Biodegradation of Pyridine Derivatives

| Enzyme/Pathway | Substrate(s) | Key Transformation(s) | Relevant Microorganisms |

| 2-Hydroxypyridine 5-monooxygenase | 2-Hydroxypyridine | Hydroxylation to 2,5-dihydroxypyridine | Burkholderia sp. |

| Maleamate Pathway | 2,5-Dihydroxypyridine | Ring cleavage to form maleamate | Achromobacter sp., Pseudomonas sp. |

| Reductive Pathway | Nitropyridines | Reduction of nitro group to amino group | Denitrifying bacteria |

| Flavin-dependent monooxygenase | Pyridine | Direct ring cleavage | Arthrobacter sp. |

Photochemical Transformations and Environmental Persistence

The persistence of this compound in the environment is also influenced by abiotic factors, particularly photochemical transformations initiated by sunlight. The rate of photolysis can be influenced by the presence of other substances in the environment, such as dissolved organic matter (DOM).

The nitro group in the molecule is also susceptible to photochemical reactions. For example, the photolysis of TNT (trinitrotoluene) results in the oxidation of methyl groups and the reduction of nitro groups. researchgate.net The presence of a hydroxyl group can also affect the rate of photodegradation.

The environmental persistence of a chemical is often described by its half-life. For pesticides with some structural similarities, half-life values in soil can range from a few days to several months, and are influenced by factors such as soil type, moisture, and temperature. nih.gov Given its functional groups, this compound is expected to undergo photochemical degradation, which would reduce its persistence in sunlit surface waters and on soil surfaces.

Sorption and Transport in Soil and Aquatic Environments

The movement of this compound through soil and its distribution in aquatic systems are largely governed by sorption processes. Sorption refers to the binding of the chemical to soil particles and organic matter. This process is critical as it affects the compound's bioavailability for degradation and its potential to leach into groundwater. researchgate.netnih.gov

The sorption of pyridine and its derivatives in soil is influenced by several factors, including the soil's organic matter content, pH, and clay content. mdpi.comnih.gov For ionizable compounds like pyridine derivatives, soil pH is a particularly important factor. researchgate.net At a pH below the pKa of the compound, the pyridine ring becomes protonated, leading to stronger sorption through cation exchange mechanisms. mdpi.com

The transport of the compound in soil is inversely related to its sorption. researchgate.net Compounds that are strongly sorbed will be less mobile and less likely to leach into groundwater. Conversely, weakly sorbed compounds will be more mobile. The transport of pyridine derivatives in soil columns has been shown to be influenced by their sorption capacity. researchgate.net

Table 2: Factors Influencing the Sorption of Pyridine Derivatives in Soil

| Factor | Influence on Sorption | Mechanism(s) |

| Soil Organic Matter | Increased sorption | Hydrophobic partitioning, hydrogen bonding |

| Soil pH | pH < pKa: Increased sorption | Cation exchange with protonated pyridine |

| Clay Content | Increased sorption | Surface adsorption, cation exchange |

| Aqueous Chemistry | Presence of other ions can compete for sorption sites | Competitive sorption |

Ecotoxicological Considerations for Nitropyridines

The potential ecological impact of this compound is an important aspect of its environmental fate. The ecotoxicity of a compound is assessed by its effects on a range of organisms, from microbes to fish and invertebrates. nih.govnih.govmdpi.commdpi.comresearchgate.net

While specific ecotoxicological data for this compound are scarce, information on related compounds provides some indication of its potential effects. Pyridine and its derivatives have been shown to be toxic to various aquatic organisms, with toxicity levels varying depending on the specific derivative and the test organism. nih.govnih.govepa.govacs.org For example, the median effect concentrations (EC50) for various pyridine derivatives against the marine bacterium Vibrio fischeri ranged from 0.027 to 49.1 mmol/L. nih.gov Generally, pyridine derivatives with methyl and chloro groups tend to be more toxic than those with hydroxyl or cyano groups. nih.gov

The nitro group in nitroaromatic compounds is often associated with toxicity. wikipedia.org Some nitropyridines have been investigated for their biological activities, including insecticidal properties. acs.org The toxicity of these compounds is influenced by the position and nature of the substituents on the pyridine ring. acs.org

Given its structure, this compound has the potential to exhibit toxicity to certain organisms. The presence of the nitro group, in particular, suggests that it should be evaluated for potential adverse effects on aquatic and terrestrial life.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Methodologies

While established methods for the synthesis of nitropyridines exist, ongoing research focuses on developing more efficient, environmentally benign, and cost-effective pathways. The traditional synthesis of related compounds often involves harsh conditions and can generate significant waste. google.com

Future synthetic research is likely to prioritize:

One-Pot Syntheses: The development of one-pot or tandem reactions that combine multiple synthetic steps without isolating intermediates can greatly improve efficiency. A patented one-pot method for the related 2-hydroxy-5-nitropyridine (B147068), which combines nitration and diazotization, exemplifies this trend by reducing wastewater and simplifying purification. google.com

Greener Synthesis: Methodologies that reduce or eliminate the use of hazardous reagents and solvents are of paramount importance. A preparation method for 2-hydroxy-3-nitropyridine (B160883) that uses pyridine (B92270) as a solvent and aims to reduce waste liquid and gas has been reported, highlighting a move towards greener production. google.com

Improved Yield and Purity: Research into optimizing reaction conditions, such as temperature, catalysts, and reagent ratios, is crucial for maximizing yield and obtaining high-purity products directly, thereby minimizing the need for extensive purification steps. google.comprepchem.com An improved three-step method for synthesizing 2-methyl-3-nitropyridines from 2-chloro-3-nitropyridines has been developed to avoid inconvenient bases and improve accessibility. mdpi.com

Table 1: Comparison of Synthetic Approaches for Nitropyridines

| Method | Starting Material | Key Features | Advantages | Reference |

| Nitration & Diazotization | 2-aminopyridine (B139424) | One-pot synthesis | Reduced wastewater, simplified isomer separation, cost-effective. | google.com |

| Direct Nitration | 2-hydroxypyridine (B17775) | Use of pyridine as solvent | High purity, reduced environmental pollutants, suitable for large-scale production. | google.com |

| Malonic Ester Synthesis | 2-chloro-3-nitropyridine (B167233) | Three-step process | Avoids harsh bases (e.g., NaH), utilizes more accessible starting materials. | mdpi.com |

| Sulfuric/Nitric Acid Nitration | 2-amino-5-methylpyridine (B29535) | High-temperature reaction | Direct route to the hydroxylated nitropyridine. | prepchem.com |

Exploration of New Catalytic Applications